molecular formula C9H14N2O2 B3329175 (S)-tert-Butyl 2-cyanoazetidine-1-carboxylate CAS No. 556835-05-3

(S)-tert-Butyl 2-cyanoazetidine-1-carboxylate

Cat. No.: B3329175
CAS No.: 556835-05-3
M. Wt: 182.22
InChI Key: WUFVFANOTQZHBP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(RS)-benzyl 2-cyanoazetidine-1-carboxylate” is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.239 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “(RS)-benzyl 2-cyanoazetidine-1-carboxylate” are not fully detailed in the sources I found .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 1,2-Oxazetidines : A study by Liu et al. (2017) describes a method for synthesizing polysubstituted 1,2-oxazetidines, a class of compounds that includes (S)-tert-Butyl 2-cyanoazetidine-1-carboxylate. This method employs tert-butyl hydroperoxide (TBHP) and allows for a broad substrate scope using easily accessible materials (Liu, Chen, Zhou, & Tan, 2017).

  • Preparation of Cytotoxic Analogs : Ali et al. (1995) synthesized 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel and docetaxel, using a method involving oxazolidinecarboxylic acid. This demonstrates the compound's relevance in creating derivatives of known anticancer drugs (Ali et al., 1995).

  • Highly Stereoselective Hydroformylation : Kollár & Sándor (1993) investigated the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a closely related compound, highlighting its utility in producing intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Medicinal Chemistry and Drug Development

  • Synthesis of Biotin Intermediates : Liang et al. (2016) utilized a derivative of this compound in the synthesis of a key intermediate of Biotin, a water-soluble vitamin crucial for metabolic processes. This illustrates its importance in vitamin synthesis (Liang, Qin, Wang, & Huang, 2016).

  • Antibacterial Agents : Song et al. (2009) synthesized derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, showing potential as antibacterial agents. This underscores the compound's potential in creating new antibacterial drugs (Song et al., 2009).

  • Designing Anticancer Agents : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including those derived from this compound, and evaluated their cytotoxicity against human cancer cell lines. This research highlights its role in developing new anticancer drugs (Kumar et al., 2009).

Properties

IUPAC Name

tert-butyl (2S)-2-cyanoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-5H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFVFANOTQZHBP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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